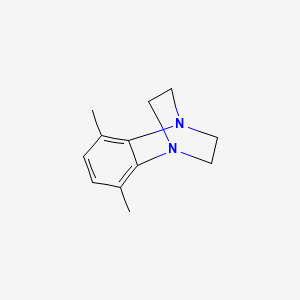
1,4-Ethanoquinoxaline, 2,3-dihydro-5,8-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Ethanoquinoxaline, 2,3-dihydro-5,8-dimethyl- is a heterocyclic compound with the molecular formula C12H16N2 and a molecular weight of 188.2688 . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Ethanoquinoxaline, 2,3-dihydro-5,8-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diamines with 1,2-diketones in the presence of a catalyst . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Ethanoquinoxaline, 2,3-dihydro-5,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoxaline derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which have significant applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
1,4-Ethanoquinoxaline, 2,3-dihydro-5,8-dimethyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4-Ethanoquinoxaline, 2,3-dihydro-5,8-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation . The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: A parent compound with similar structural features but without the ethano and dimethyl substitutions.
Dihydroquinoxaline: A reduced form of quinoxaline with similar biological activities.
Quinazoline: Another heterocyclic compound with a similar nitrogen-containing ring structure.
Uniqueness
1,4-Ethanoquinoxaline, 2,3-dihydro-5,8-dimethyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its stability, reactivity, and biological activity compared to its analogs .
Propriétés
Numéro CAS |
66102-37-2 |
|---|---|
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
3,6-dimethyl-1,8-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C12H16N2/c1-9-3-4-10(2)12-11(9)13-5-7-14(12)8-6-13/h3-4H,5-8H2,1-2H3 |
Clé InChI |
ZHTPWVYDFLJBLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)C)N3CCN2CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















